3-(1,3-dioxolan-2-yl)cyclobutan-1-amine
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Overview
Description
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine is a chemical compound that features a cyclobutane ring substituted with an amine group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine typically involves the formation of the cyclobutane ring followed by the introduction of the 1,3-dioxolane ring and the amine group. One common method involves the cyclization of a suitable precursor, such as a 1,3-diol, in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on the efficient removal of by-products and the recycling of catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine (Py)
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: LiAlH4, NaBH4
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 1,3-dioxolane ring can act as a protective group, stabilizing reactive intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the cyclobutane ring.
Cyclobutanamine: Lacks the 1,3-dioxolane ring.
1,3-Dioxane: Similar ring structure but with different substituents.
Uniqueness
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, the 1,3-dioxolane ring, and the amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680529-20-6 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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